tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate
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Overview
Description
- It has a molecular weight of 320.9 g/mol and the InChI code: 1S/C16H32N2O2.ClH .
- The compound is a white powder and is stable at room temperature .
tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate: is a chemical compound with the following IUPAC name: tert-butyl (3-((3,4-dimethylcyclohexyl)amino)propyl)carbamate hydrochloride .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of tert-butyl isocyanate with 3-aminopropylamine .
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) under mild conditions .
Industrial Production: While specific industrial production methods are not widely documented, the compound is commercially available .
Chemical Reactions Analysis
Common Reagents and Conditions: Reagents like amines, isocyanates, and acid chlorides are used in its synthesis .
Major Products: The major product is the hydrochloride salt of the compound .
Scientific Research Applications
Chemistry: tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate serves as a building block in organic synthesis .
Biology and Medicine: Its applications in these fields are not extensively documented, but it may have potential as a pharmacophore or ligand .
Industry: The compound’s industrial applications remain to be explored .
Mechanism of Action
- Detailed information on its mechanism of action is scarce. it likely interacts with specific molecular targets or pathways due to its structural features .
Comparison with Similar Compounds
- Unfortunately, there are limited similar compounds directly comparable to tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate. Its uniqueness lies in its specific combination of functional groups .
Properties
Molecular Formula |
C16H32N2O2 |
---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
tert-butyl N-[3-[(3,4-dimethylcyclohexyl)amino]propyl]carbamate |
InChI |
InChI=1S/C16H32N2O2/c1-12-7-8-14(11-13(12)2)17-9-6-10-18-15(19)20-16(3,4)5/h12-14,17H,6-11H2,1-5H3,(H,18,19) |
InChI Key |
XCIRHOITTUMSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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